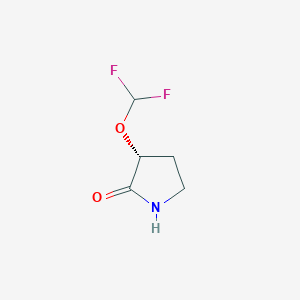
(R)-3-(Difluoromethoxy)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Difluoromethoxy)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. The presence of the difluoromethoxy group at the third position of the pyrrolidinone ring imparts unique chemical properties to this compound. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Difluoromethoxy)pyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone precursor.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using reagents such as difluoromethyl ethers or difluoromethyl halides under appropriate conditions.
Chiral Resolution: The chiral center at the third position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods: Industrial production of ®-3-(Difluoromethoxy)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysis: Use of efficient catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Types of Reactions:
Oxidation: ®-3-(Difluoromethoxy)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The difluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives with altered electronic properties.
Reduction Products: Reduced forms with potential changes in reactivity.
Substitution Products: Compounds with new functional groups replacing the difluoromethoxy group.
Aplicaciones Científicas De Investigación
®-3-(Difluoromethoxy)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-(Difluoromethoxy)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
(S)-3-(Difluoromethoxy)pyrrolidin-2-one: The enantiomer of the compound with potentially different biological activities.
3-(Methoxy)pyrrolidin-2-one: Lacks the difluoromethoxy group, resulting in different chemical properties.
3-(Trifluoromethoxy)pyrrolidin-2-one: Contains a trifluoromethoxy group, which may impart different reactivity and biological effects.
Uniqueness: ®-3-(Difluoromethoxy)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C5H7F2NO2 |
|---|---|
Peso molecular |
151.11 g/mol |
Nombre IUPAC |
(3R)-3-(difluoromethoxy)pyrrolidin-2-one |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m1/s1 |
Clave InChI |
KZFCAXQHDCJGTK-GSVOUGTGSA-N |
SMILES isomérico |
C1CNC(=O)[C@@H]1OC(F)F |
SMILES canónico |
C1CNC(=O)C1OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


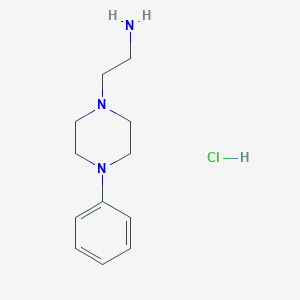

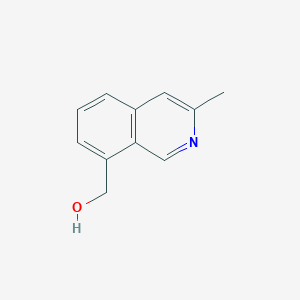
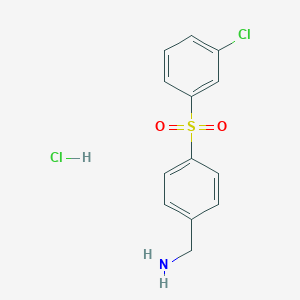
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
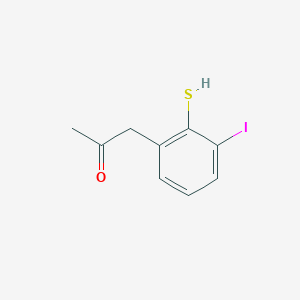
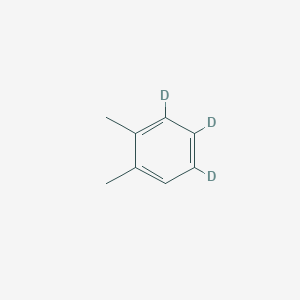
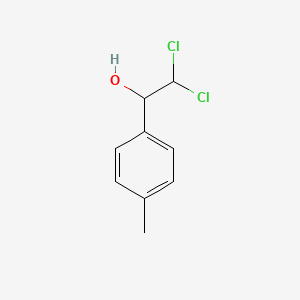
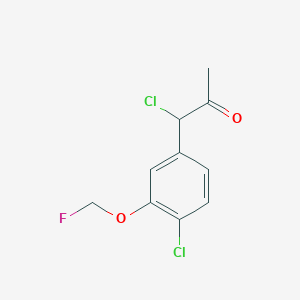
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
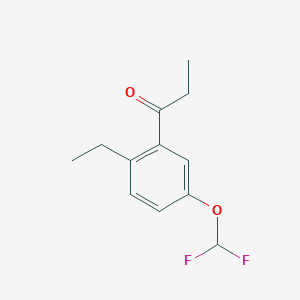
![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)


